
Tetradodecylammonium bromide
説明
Tetradodecylammonium bromide (TDAB) is a quaternary ammonium salt consisting of positively charged nitrogen atoms attached to a long alkyl chain . It is commonly used as a surfactant and phase-transfer catalyst .
Synthesis Analysis
TDAB can be used as a phase transfer catalyst in the synthesis of ethyl-lophine . The synthesis process involves the use of TDAB as a catalyst to facilitate the transfer of a reactant from one phase to another, thereby increasing the rate of reaction .Molecular Structure Analysis
TDAB is a quaternary ammonium salt, which means it has a positively charged nitrogen atom attached to four alkyl chains . The linear formula for TDAB is [CH3(CH2)10CH2]4N(Br) .Chemical Reactions Analysis
TDAB can be used as a phase transfer catalyst in various chemical reactions. For example, it has been used in the reaction of 1-bromopentane to hexanenitrile .Physical And Chemical Properties Analysis
TDAB is a crystalline substance with a molecular weight of 771.22 . It has a melting point of 87-90 °C . It is also known to have an impurity level of less than 0.5% water .科学的研究の応用
Surfactant
TDAB is a quaternary ammonium salt consisting of positively charged nitrogen atoms attached to a long alkyl chain . Due to its structure, it is commonly used as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Phase-Transfer Catalyst
TDAB can be used as a phase-transfer catalyst . In chemistry, a phase-transfer catalyst or PTC is a catalyst that facilitates the migration of a reactant from one phase into another phase where reaction occurs. Phase-transfer catalysis is a special form of heterogeneous catalysis. Ionic reactants are often soluble in an aqueous phase but insoluble in an organic phase in the absence of the phase-transfer catalyst.
Synthesis of Ethyl-lophine
TDAB can be used as a phase transfer catalyst in the synthesis of ethyl-lophine . Ethyl-lophine is a chemical compound used in various chemical reactions.
Perovskite Solar Cells
TDAB has been used as a surface capping layer for high-performance perovskite solar cells . The bulky nature of TDAB helps in forming an efficient perovskite passivation layer, which enhances the performance of the solar cells .
Control of Trap Density in Solar Cells
In the field of solar cell research, TDAB has been used to control the trap density in perovskite solar cells . By modifying the perovskite layer with TDAB, the trap density was significantly reduced, leading to improved device performance .
Stabilization of Power Output in Solar Cells
TDAB has been used to stabilize the power output of perovskite solar cells . The operational stabilized power output of the solar cells was measured at the maximum power point, and it was found that the devices modified with TDAB showed improved stability .
Safety and Hazards
作用機序
Tetradodecylammonium bromide (TDAB) is a quaternary ammonium salt that plays a significant role in various biochemical processes . This article will delve into the mechanism of action of TDAB, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
TDAB is a surfactant and phase-transfer catalyst . As a surfactant, it reduces surface tension between two liquids or a liquid and a solid, facilitating their interaction. As a phase-transfer catalyst, it enables the migration of a reactant from one phase into another where reaction occurs .
Mode of Action
The mode of action of TDAB is primarily based on its surfactant and phase-transfer catalyst properties . As a surfactant, it alters the properties of water molecules, reducing surface tension and enabling better interaction between different phases of a solution. As a phase-transfer catalyst, it facilitates the transfer of a reactant from one phase to another, thereby enhancing the efficiency of the reaction .
Biochemical Pathways
As a phase-transfer catalyst, it is known to play a role in various chemical reactions, including the synthesis of ethyl-lophine .
Pharmacokinetics
Given its use as a surfactant and phase-transfer catalyst, it is likely to have significant interactions with biological membranes, potentially influencing its absorption and distribution .
Result of Action
The primary result of TDAB’s action is the facilitation of chemical reactions through its role as a phase-transfer catalyst .
Action Environment
The action of TDAB can be influenced by various environmental factors. For instance, the efficiency of its action as a phase-transfer catalyst can be affected by the polarity of the solvent, temperature, and pressure
特性
IUPAC Name |
tetradodecylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H100N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEFTBPJZGVAPK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H100BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933444 | |
| Record name | N,N,N-Tridodecyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradodecylammonium bromide | |
CAS RN |
14866-34-3 | |
| Record name | Tetradodecylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradodecylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Tridodecyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradodecylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Tetradodecylammonium Bromide (TDAB) interact with perovskite materials in solar cell applications?
A1: TDAB acts as a post-surface modifier for perovskite films used in solar cells. It binds to the perovskite through hydrogen bonding, as confirmed by X-ray Photoelectron Spectroscopy (XPS) and Fourier Transform Infrared Spectroscopy (FTIR) analyses. [] This interaction leads to the formation of a (TDDA)2PbI1.66Br2.34 capping layer on the perovskite surface, effectively passivating defects. []
Q2: What is the impact of TDAB modification on the performance of perovskite solar cells?
A2: TDAB modification significantly enhances the power conversion efficiency (PCE) of perovskite solar cells. This improvement stems from the suppression of both electron and hole defects within the perovskite film, facilitating more efficient charge transport. [] For instance, a study reported a champion PCE of 21.33% for a TDAB-modified device. []
Q3: Beyond efficiency, how does TDAB treatment impact the stability of perovskite solar cells?
A3: The bulky cation of TDAB forms a hydrophobic capping layer on the perovskite surface, evidenced by a water contact angle of 93.39°. [] This hydrophobic layer acts as a barrier against moisture, a known degradation factor for perovskite materials. As a result, TDAB-modified PSCs exhibit remarkable stability, retaining their performance even after 30 days in humid air conditions (RH ≈ 40%). []
Q4: What is the role of TDAB in dispersing graphene sheets?
A4: TDAB, alongside other quaternary ammonium salts, can facilitate the dispersion of graphene oxide (GO) and reduced graphene oxide (RGO) in organic solvents like chloroform. [] This process relies on ionic interactions. The negatively charged carboxylic groups (COO-) on the GO or RGO surface interact with the positively charged ammonium group (NR4+) of TDAB. []
Q5: Does the alkyl chain length in quaternary ammonium salts influence their effectiveness in dispersing graphene sheets?
A5: Yes, the length of the alkyl chain significantly affects the effectiveness of quaternary ammonium salts in dispersing graphene. Studies comparing tetradecyltrimethylammonium bromide (TTAB), didodecyldimethylammonium bromide (DDAB), and TDAB (with 1, 2, and 4 alkyl chains, respectively) found DDAB to be the most effective. [] The longer chains in TDAB likely hinder efficient ionic interaction with GO or RGO due to steric effects. []
Q6: How is TDAB used in the development of taste sensors?
A6: TDAB serves as a lipid component in artificial lipid membranes for taste sensing applications. [] These membranes, often composed of TDAB, a plasticizer like dioctylphenyl phosphonate (DOPP), and a supporting polymer like polyvinyl chloride (PVC), act as the recognition element in the sensor. [] They transform chemical information from taste substances into measurable electrical potential changes. []
Q7: Can you provide details about the molecular formula, weight, and any relevant spectroscopic data for TDAB?
A7: The molecular formula for TDAB is C40H84BrN. It has a molecular weight of 667.01 g/mol. While the provided research doesn't include detailed spectroscopic data for TDAB, techniques like Fourier Transform Infrared Spectroscopy (FTIR) [] and X-ray Photoelectron Spectroscopy (XPS) [] have been used to characterize its interactions with other materials.
Q8: Are there any studies investigating the use of TDAB in ion-selective electrodes?
A8: Yes, research indicates that TDAB can be incorporated into ion-selective electrodes (ISEs). It has shown promise as an anion exchanger in nitrate ion-selective electrodes. [, ] In these applications, TDAB, along with a plasticizer like 2-nitrophenyl octyl ether, is incorporated into a PVC matrix to form the sensing membrane. []
Q9: Has TDAB been used in the synthesis of gold nanomaterials?
A9: Yes, TDAB plays a crucial role in the electrochemical synthesis of gold nanostructures. It acts as a stabilizer and micelle template, influencing the size and shape of the resulting nanoparticles. [, , , ] By adjusting the concentration of TDAB and other synthesis parameters, researchers have successfully fabricated gold nanocubes [] and gold nanodendrites. []
Q10: How does the concentration of TDAB affect the size of gold nanoparticles synthesized electrochemically?
A10: Research indicates an inverse relationship between TDAB concentration and the size of gold nanoparticles produced electrochemically. As the amount of TTAB surfactant increases, the size of the gold nanoparticles tends to decrease. []
Q11: What types of analytical techniques are used to characterize TDAB and its effects in various applications?
A11: Numerous analytical techniques have been employed to study TDAB, including:
- Surface characterization: X-ray photoelectron spectroscopy (XPS) [, ], Fourier transform infrared spectroscopy (FTIR) [, ], contact angle measurements [], surface zeta potential measurements [], gas cluster ion beam time-of-flight secondary ion mass spectrometry (GCIB-TOF-SIMS). []
- Material characterization: X-ray diffraction (XRD) [, , ], two-dimensional grazing incidence wide-angle X-ray scattering (2D GIWAXS) [], electron diffraction (ED) analysis [], transmission electron microscopy (TEM) [, ], ultraviolet-visible spectrometry (UV-Vis) [, , , , ].
- Electrochemical characterization: Cyclic voltammetry (CV) [], open circuit potential (OCP) measurements [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



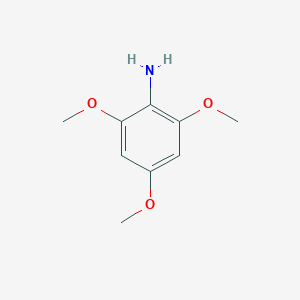



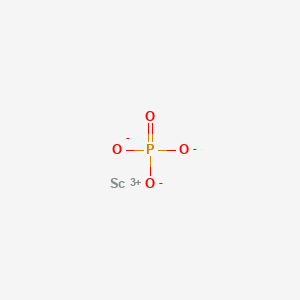

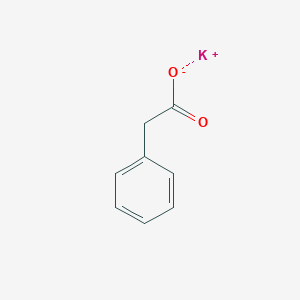
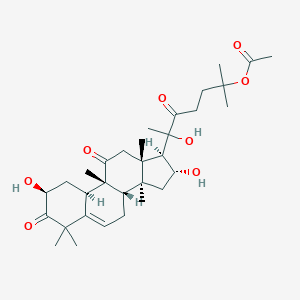
![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)
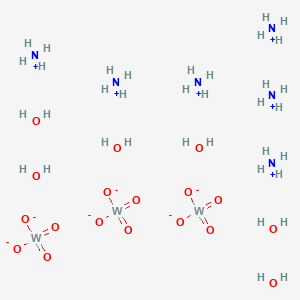
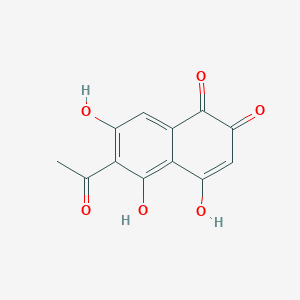
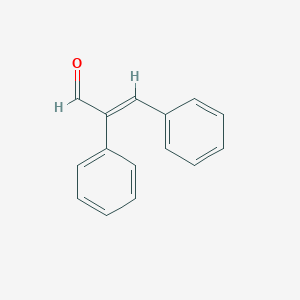
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)
